molecular formula C14H21N3O2 B1422600 N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-23-6

N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1422600
CAS No.: 159016-23-6
M. Wt: 263.34 g/mol
InChI Key: KSXJNMKMMYHZNI-UHFFFAOYSA-N
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Description

N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C14H21N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions . The reaction conditions may vary depending on the specific aldehyde or ketone used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of hydrazones, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of certain enzymes and their role in metabolic pathways .

Medicine: In medicine, N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrazone linkages, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Uniqueness: N’-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows for selective interactions with certain enzymes and proteins. This selectivity makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

159016-23-6

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(4-methylphenyl)ethylidene]amino]carbamate

InChI

InChI=1S/C14H21N3O2/c1-10-5-7-11(8-6-10)9-12(15)16-17-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18)

InChI Key

KSXJNMKMMYHZNI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C/C(=N\NC(=O)OC(C)(C)C)/N

SMILES

CC1=CC=C(C=C1)CC(=NNC(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)CC(=NNC(=O)OC(C)(C)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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